Ethyl 2-Anilinocyclopentanecarboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Utility in Synthesis of Fused Heterocycles : Ethyl 2-oxocyclododecanecarboxylate is used as a key intermediate for synthesizing macrocyclic systems that incorporate fused or exocyclic nitrogen heterocycles. This involves ring enlargement and allows the creation of different ring sizes for various applications (Zoorob et al., 2012).
Spectroscopic Studies : Spectroscopic methods like FT-IR and UV-Vis, along with theoretical methods (HF and DFT), are employed to understand the structure and behavior of compounds like Ethyl 2-Anilinocyclopentanecarboxylate. This level of analysis provides a deeper understanding of the molecular geometry and electronic spectra, useful in various fields of chemistry and material science (Ceylan et al., 2016).
Biochemical Applications
Enzyme Inhibition for Disease Treatment : Bromophenol derivatives with cyclopropyl moiety, synthesized from compounds like this compound, have been identified as effective inhibitors for enzymes like cytosolic carbonic anhydrase and acetylcholinesterase. These enzymes are targets in treating diseases like Alzheimer's and Parkinson's, indicating the potential therapeutic applications of these derivatives (Boztaş et al., 2019).
Asymmetric Synthesis in Drug Development : Ethyl 2-oxocyclododecanecarboxylate has been used in the asymmetric synthesis of fluorinated dipeptide analogues. These pseudodipeptides are important for conformational studies, structural analyses, and biological activity studies, and may serve as enzyme inhibitors, highlighting their significance in drug development and biomedical research (Dutheuil et al., 2013).
Material Science and Catalysis
- Catalysis and Polymerization : this compound derivatives are used in catalyzed reactions for creating polymers and other complex molecular structures. These reactions, often involving catalysts like horseradish peroxidase, are crucial in the field of material science for the development of new materials with specific properties (Pang et al., 2003).
Mechanism of Action
The mechanism of action of Ethyl 2-Anilinocyclopentanecarboxylate is not clearly documented in the literature. It’s important to note that the mechanism of action for a compound can vary depending on its application. For instance, if it’s used as a drug, the mechanism of action would refer to how it interacts with biological systems to produce its therapeutic effect .
properties
IUPAC Name |
ethyl 2-anilinocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-9-6-10-13(12)15-11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPNXJMZTWTKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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